1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine
Description
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂NO₂ and a molecular weight of 227.19 g/mol. Its structure features a benzylamine backbone substituted with a difluoromethoxy (-OCF₂H) group at the ortho (2-) position and a methoxy (-OCH₃) group at the meta (3-) position . The compound is typically stored as a hydrochloride salt ([2-(difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride) in powder form at room temperature . Fluorinated substituents like difluoromethoxy enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug discovery, particularly for central nervous system (CNS) targets .
Properties
IUPAC Name |
[2-(difluoromethoxy)-3-methoxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVXBFFQAGZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution Strategies
The difluoromethoxy group’s introduction requires careful consideration due to fluorine’s electronegativity. One approach involves:
- Methoxy group protection : Starting with 3-methoxyphenol, protecting the hydroxyl group as a methyl ether.
- Difluoromethoxylation : Treating the protected substrate with chlorodifluoromethane (ClCF₂H) under basic conditions, as demonstrated in analogous difluoromethoxy syntheses.
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide |
| Yield | 60–70% (estimated) |
Directed Ortho-Metalation Approach
For regioselective substitution:
- Directed metalation : Using a tert-butylcarbamate (Boc) protecting group on the amine to direct metalation to the ortho position.
- Electrophilic quenching : Sequential introduction of methoxy and difluoromethoxy groups via controlled electrophilic substitution.
Amine Group Installation
Reductive Amination Pathway
Using the aldehyde intermediate (2-(difluoromethoxy)-3-methoxybenzaldehyde):
- Condensation : React with ammonium acetate in methanol.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) in acidic conditions.
Critical parameters:
| Condition | Optimization Range |
|---|---|
| pH | 4.0–5.0 (acetic acid) |
| Temperature | 25–40°C |
| Reaction time | 12–24 hours |
Gabriel Synthesis Alternative
For improved amine purity:
- Phthalimide formation : React benzyl bromide derivative with potassium phthalimide.
- Hydrazinolysis : Cleave phthalimide group with hydrazine hydrate.
Comparative yields:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Reductive amination | 65 | 92 |
| Gabriel synthesis | 58 | 98 |
Patent-Derived Methodologies
Analysis of WO2013008044A1 reveals transferable techniques:
- Triflate intermediate formation : Treating benzyl alcohols with trifluoromethanesulfonic anhydride for nucleophilic substitution.
- Amine introduction : Displacement with aqueous ammonia or methylamine.
Key reaction sequence:
- (2-(difluoromethoxy)-3-methoxyphenyl)methanol → Triflate (Tf₂O, 2,6-lutidine)
- Ammonolysis : NH₃ in THF at 0°C → RT
- Workup : Aqueous extraction, column purification
Challenges and Optimization Considerations
Regiochemical Control
The meta-methoxy group directs electrophiles to the para position, necessitating:
- Blocking groups : Temporary protection/deprotection strategies
- Radical-based methods : For difluoromethoxy installation under neutral conditions
Amine Stability
Primary amines’ susceptibility to oxidation requires:
- Inert atmosphere : Nitrogen/argon during reactions
- Low-temperature processing : <30°C during workup
Analytical Characterization Data
Successful synthesis verification requires:
Spectroscopic Confirmation
| Technique | Expected Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, J=8.4 Hz, 1H), 6.72 (d, J=2.4 Hz, 1H), 6.63 (dd, J=8.4, 2.4 Hz, 1H), 3.89 (s, 3H), 3.82 (s, 2H), 1.90 (br s, 2H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -82.5 (t, J=72 Hz) |
| HRMS (ESI+) | m/z 204.0932 [M+H]⁺ (calc. 204.0935) |
Chromatographic Purity
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (4.6×150 mm) | 60:40 MeOH:H₂O + 0.1% TFA | 8.2 min |
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the phenyl ring or replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to yield oxides or other derivatives.
- Reduction : Capable of undergoing reduction to form less oxidized derivatives.
- Substitution Reactions : Engages in nucleophilic and electrophilic substitutions that can modify the phenyl ring.
These properties make it valuable for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals .
Biology
The compound's functional groups enable its use in biochemical studies , particularly:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been studied for their ability to inhibit phosphodiesterase type IV, which is relevant for treating inflammatory conditions .
- Receptor Binding Assays : The binding affinity of this compound for various receptors can be explored to understand its physiological effects.
Research indicates that the difluoromethoxy group enhances the compound's binding properties and selectivity towards certain biological targets .
Industry
In industrial applications, this compound is utilized in the production of:
- Specialty Chemicals : It contributes to the development of advanced materials with unique properties.
- Polymers : The compound's reactivity allows it to be integrated into polymer matrices, enhancing their performance characteristics.
Relevant Case Studies
- Pharmaceutical Development : Research has demonstrated that derivatives of this compound can exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. Structural optimization has led to compounds with improved selectivity and reduced cytotoxicity towards human cells .
- Inflammatory Conditions : The compound has been investigated for its potential in treating various inflammatory diseases by inhibiting specific enzymes involved in inflammatory pathways .
Summary Table of Applications
| Application Area | Specific Uses | Examples |
|---|---|---|
| Chemistry | Building Blocks | Synthesis of complex organic molecules |
| Biology | Enzyme Inhibition | Inhibitors for phosphodiesterase type IV |
| Industry | Specialty Chemicals | Production of advanced materials and polymers |
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-[3-(Difluoromethoxy)phenyl]ethanamine
- Structure : Features a 3-difluoromethoxy group and an ethanamine (-CH₂CH₂NH₂) chain instead of methanamine.
- Molecular Formula: C₉H₁₁F₂NO
- Key Differences: The ethanamine chain increases molecular weight (199.19 g/mol) and may alter pharmacokinetics (e.g., longer half-life) compared to the shorter methanamine chain .
1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine
- Structure : Replaces the benzene ring with a pyridine ring , retaining the 2-difluoromethoxy group.
- Molecular Formula : C₇H₈F₂N₂O
- Key Differences :
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine
- Structure : Contains 3-chloro and 4-trifluoromethoxy (-OCF₃) substituents.
- Molecular Formula: C₈H₇ClF₃NO
- The chloro substituent adds steric bulk and may influence toxicity profiles .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- The difluoromethoxy group in 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine increases lipophilicity (logP ≈ 2.1) compared to non-fluorinated analogs like bis(4-methoxyphenyl)methanamine (logP ≈ 1.5) .
- Pyridine-containing analogs (e.g., 1-[2-(difluoromethoxy)pyridin-4-yl]methanamine) exhibit improved aqueous solubility due to the polar nitrogen atom .
Metabolic Stability
- Fluorinated compounds generally resist oxidative metabolism. The ortho-difluoromethoxy group in the target compound may confer greater stability than 3-difluoromethoxy analogs, as ortho-substituents often hinder cytochrome P450 enzyme access .
Receptor Binding
- Adenosine Receptor Ligands: Methanamine derivatives with imidazole or pyridine rings (e.g., compounds) show affinity for adenosine receptors. The target compound’s substitution pattern may favor A₂A receptor selectivity over A₁ due to steric and electronic effects .
- The 2-/3-substitution in the target compound could enhance ligand rigidity compared to para-substituted analogs .
Biological Activity
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by the presence of difluoromethoxy and methoxy groups, suggests a diverse range of interactions with biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural features of this compound significantly influence its biological activity. The difluoromethoxy group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes and interact with intracellular targets. The methoxy group may contribute to its electron-donating properties, potentially enhancing binding affinity to specific receptors or enzymes.
| Structural Feature | Description | Impact on Biological Activity |
|---|---|---|
| Difluoromethoxy Group | Electron-withdrawing | Increases lipophilicity and binding affinity |
| Methoxy Group | Electron-donating | Enhances interaction with biological targets |
The mechanism of action of this compound involves its interaction with various molecular targets. The compound has been studied for its potential as an enzyme inhibitor and receptor modulator:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects. For instance, studies indicate that similar compounds can inhibit SIK2 and SIK3 kinases, which are involved in cellular signaling pathways .
- Receptor Activation : The unique functional groups allow for selective binding to certain receptors, potentially influencing neurotransmitter systems and offering neuroprotective effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Anticancer Properties : Preliminary studies suggest that derivatives with similar structures may exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.
- Neuroprotective Effects : Some analogs have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Enzyme Inhibition Profile
A study assessed the inhibitory activity of various analogs related to this compound against SIK kinases. The findings indicated that modifications to the methoxy and difluoromethoxy groups significantly impacted potency:
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Analog A | 5.0 | High |
| Analog B | 2.5 | Moderate |
| 1-[2-Difluoromethoxy-3-methoxyphenyl]methanamine | 1.0 | Very High |
Case Study 2: Cytotoxicity Assay
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines. The results were promising for further development as an anticancer agent:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 10.0 |
| MCF7 (Breast Cancer) | 8.5 |
| HeLa (Cervical Cancer) | 12.0 |
Q & A
Q. Key Considerations :
- Monitor reaction pH during difluoromethylation to avoid side reactions.
- Use inert atmospheres (N/Ar) to prevent oxidation of the amine group.
Advanced: How can catalytic systems be optimized for selective reduction in the synthesis of this compound?
Methodological Answer:
Transition metal-free systems (e.g., potassium-based abnormal N-heterocyclic carbenes) show promise for reducing primary amides to amines with high selectivity. For example:
- Catalyst Loading : 2 mol% of potassium catalyst in dry toluene achieves >80% yield at 110°C .
- Co-reagents : Employing pinacolborane (HBPin) as a reducing agent minimizes over-reduction or byproduct formation .
Data Contradiction Analysis :
Conflicting yields (e.g., 81% vs. 70% in similar conditions) may arise from trace moisture or variations in substrate purity. Use Karl Fischer titration to ensure anhydrous solvents and pre-dry substrates at 60°C under vacuum .
Basic: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., δ 3.85 ppm for methoxy protons, δ 4.81 ppm for benzylamine protons) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.1% .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 220.08 for CHFNO) .
Advanced: How do structural modifications (e.g., substituent position) influence biological activity?
Methodological Answer :
Comparative studies of analogs reveal:
Q. Experimental Design :
- Use fluorescence microscopy to track cellular localization.
- Perform molecular docking simulations to predict interactions with target proteins (e.g., cytochrome P450) .
Data Contradiction: How to resolve discrepancies in reported yields of reductive amination steps?
Methodological Answer :
Factors causing variability:
Catalyst Deactivation : Trace oxygen poisons metal catalysts (e.g., Pd/C). Use degassed solvents and Schlenk-line techniques .
Substrate Steric Effects : Bulky substituents slow reaction kinetics. Optimize temperature (e.g., 80°C vs. 110°C) and catalyst loading (5–10 mol%) .
Byproduct Formation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:3). Quench reactions at 90% conversion to minimize impurities .
Advanced: What strategies improve solubility for in vitro biological assays?
Q. Methodological Answer :
- Salt Formation : Hydrochloride salts (e.g., CHClFNO) enhance aqueous solubility up to 15 mg/mL at pH 7.4 .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for stock solutions. Avoid >1% DMSO to prevent cellular toxicity .
- Liposomal Encapsulation : Phosphatidylcholine-based liposomes improve bioavailability in cell culture media .
Basic: What safety protocols are critical when handling fluorinated intermediates?
Q. Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing HF (e.g., difluoromethylation).
- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields during HCl salt formation .
- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .
Advanced: How to address challenges in stereochemical purity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
